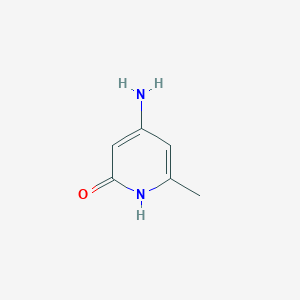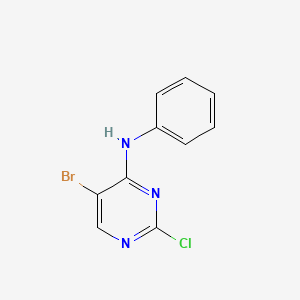
5-bromo-2-chloro-N-phénylpyrimidin-4-amine
Vue d'ensemble
Description
5-Bromo-2-chloro-N-phenylpyrimidin-4-amine (5BCPP) is a chemical compound that has a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in water and other organic solvents. 5BCPP is a key intermediate in the synthesis of other compounds, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 5BCPP has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Applications De Recherche Scientifique
Agriculture : Développement de pesticides
5-bromo-2-chloro-N-phénylpyrimidin-4-amine : est utilisé dans le secteur agricole pour la synthèse de pesticides . Sa structure chimique permet des interactions avec diverses enzymes ou protéines des ravageurs, ce qui en fait un composé précieux pour protéger les cultures contre les infestations d'insectes et de champignons.
Médecine : Intermédiaires pharmaceutiques
Dans le domaine médical, ce composé sert d'intermédiaire dans la synthèse de divers produits pharmaceutiques . Sa réactivité due aux groupes halogènes en fait un ingrédient clé dans la création de molécules plus complexes qui peuvent être utilisées dans le développement de médicaments.
Science des matériaux : Synthèse de matériaux de pointe
Les propriétés uniques du composé sont exploitées en science des matériaux pour synthétiser des matériaux de pointe. Sa capacité à servir de bloc de construction pour des structures plus complexes est cruciale dans le développement de nouveaux matériaux aux propriétés spécifiques souhaitées .
Science de l'environnement : Analyse des polluants environnementaux
This compound : peut être utilisé en science de l'environnement pour étudier les produits de dégradation de divers polluants. Sa stabilité dans différentes conditions environnementales en fait un excellent marqueur pour le suivi des transformations chimiques .
Biochimie : Études d'inhibition enzymatique
En biochimie, le composé est utilisé pour étudier l'inhibition enzymatique. Les atomes de brome et de chlore peuvent être essentiels pour se lier aux sites actifs, aidant les scientifiques à comprendre les mécanismes de l'action et de l'inhibition enzymatiques .
Pharmacologie : Exploration du mécanisme des médicaments
Pharmacologiquement, il est instrumental dans l'exploration des mécanismes de l'action des médicaments. En tant que composé pouvant être modifié pour produire divers dérivés, il aide à l'étude de la façon dont différents médicaments interagissent avec les systèmes biologiques .
Chimie analytique : Normes de chromatographie
En chimie analytique, ce composé est utilisé comme étalon dans les techniques de chromatographie pour calibrer l'équipement et assurer une mesure précise d'autres substances .
Génie chimique : Optimisation des procédés
Enfin, en génie chimique, This compound est impliqué dans l'optimisation des procédés. Ses réactions et interactions avec d'autres produits chimiques sont étudiées pour améliorer l'efficacité et le rendement des procédés de production chimique .
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUZAJOBLJQQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464859 | |
| Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
280581-50-2 | |
| Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


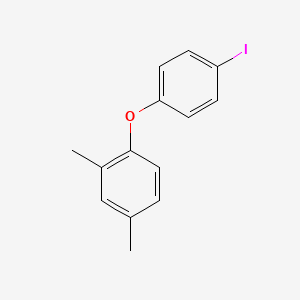

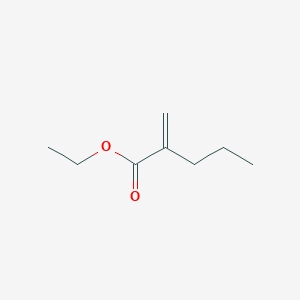
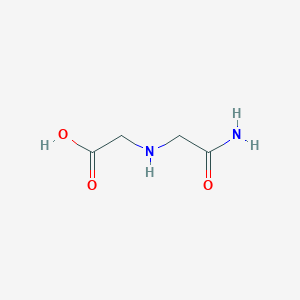

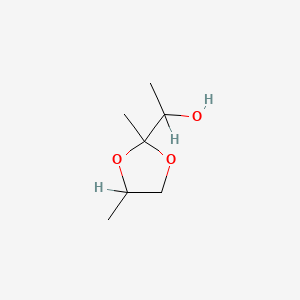
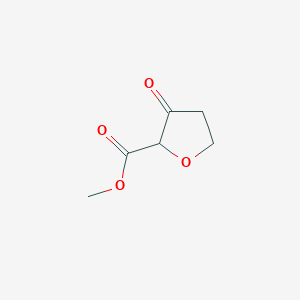
![1-(3-Hydroxypropyl)-2-[(3-Nitrobenzoyl)amino]-1h-Benzimidazol-5-Yl Pivalate](/img/structure/B1610102.png)

